N9-Isopropylolomoucine

Descripción

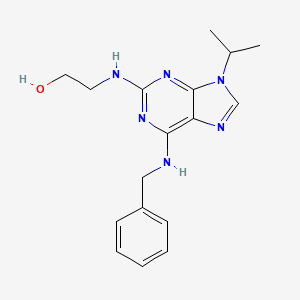

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJEAZLMYPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425015 | |

| Record name | N9-ISOPROPYL-OLOMOUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158982-15-1 | |

| Record name | N9-ISOPROPYL-OLOMOUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158982-15-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N9-Isopropylolomoucine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized for their inhibitory effects on cyclin-dependent kinases (CDKs). As a second-generation CDK inhibitor, it demonstrates significant potency and selectivity, making it a valuable tool in cell cycle research and a potential candidate for therapeutic development. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary molecular targets, its effects on cell cycle progression, and its ability to induce apoptosis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of its biological activity.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the active site of cyclin-dependent kinases. Its planar purine ring mimics the adenine (B156593) ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against a panel of CDKs and other kinases. It exhibits the highest potency against members of the CDK family that are crucial for cell cycle regulation.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.065 |

| CDK2/cyclin A | 0.12 |

| CDK2/cyclin E | 0.15 |

| CDK5/p35 | 0.2 |

| CDK7/cyclin H | 3.0 |

| CDK9/cyclin T1 | 0.6 |

Data compiled from various in vitro kinase assays. The exact IC50 values may vary depending on the specific assay conditions.

Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of key CDKs by this compound leads to significant perturbations in cell cycle progression and can ultimately trigger programmed cell death (apoptosis).

Induction of G2/M Cell Cycle Arrest

By primarily targeting CDK1/cyclin B, the master regulator of the G2/M transition and mitosis, this compound effectively halts the cell cycle in the G2 or M phase. This arrest prevents cells from entering or completing mitosis.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55 | 25 | 20 |

| This compound (10 µM) | 15 | 10 | 75 |

Representative data from flow cytometry analysis of a human cancer cell line treated for 24 hours.

Induction of Apoptosis

Prolonged cell cycle arrest or the inhibition of CDKs involved in transcription (such as CDK9) can lead to the activation of apoptotic pathways. This compound has been shown to induce apoptosis in various cancer cell lines. Key markers of apoptosis, such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), are observed following treatment.

Table 3: Quantification of Apoptosis Markers by Western Blot

| Treatment | Relative Level of Cleaved Caspase-3 | Relative Level of Cleaved PARP |

| Control (DMSO) | 1.0 | 1.0 |

| This compound (10 µM) | 4.5 | 3.8 |

Relative protein levels are normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the control.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway inhibited by this compound and the general workflows for key experimental procedures.

N9-Isopropylolomoucine: A Technical Guide for Researchers

An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor

N9-Isopropylolomoucine is a synthetic purine (B94841) derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of this compound, its primary molecular targets, and its mechanism of action, with a focus on its application in cancer research and drug development.

Core Concepts: Understanding this compound

This compound is a second-generation analogue of olomoucine, designed to exhibit increased potency and selectivity as a CDK inhibitor. Its chemical structure, 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, confers upon it the ability to compete with ATP for the binding site on CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the cell cycle progression and can lead to the induction of apoptosis in rapidly dividing cells, a characteristic that makes it a compelling candidate for cancer therapeutics.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₇H₂₂N₆O |

| Molecular Weight | 326.40 g/mol |

| CAS Number | 158982-15-1 |

| Synonyms | 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine |

Primary Targets and Biological Activity

The primary molecular targets of this compound are members of the cyclin-dependent kinase family, which are serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.

Cyclin-Dependent Kinase (CDK) Inhibition

This compound exhibits inhibitory activity against several key CDKs, with a notable potency for those involved in mitotic regulation. Its primary targets include:

-

CDK1/Cyclin B: A key complex that drives the entry into and progression through mitosis.

-

CDK5/p35: While primarily known for its role in neuronal development, CDK5 is also implicated in cancer progression.

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the available quantitative data on the inhibitory activity of this compound against various CDKs.

| Target Kinase | IC50 (µM) |

| CDK1/Cyclin B | Data not available in searched results |

| CDK2/Cyclin A | Data not available in searched results |

| CDK2/Cyclin E | Data not available in searched results |

| CDK5/p25 | Data not available in searched results |

| CDK7/Cyclin H | Data not available in searched results |

| CDK9/Cyclin T1 | Data not available in searched results |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the induction of cell cycle arrest and apoptosis through the inhibition of critical CDKs.

Cell Cycle Arrest

By inhibiting CDK1/Cyclin B, this compound effectively blocks cells in the G2/M phase of the cell cycle, preventing their entry into mitosis. This arrest is a direct consequence of the inhibition of phosphorylation of key substrates required for mitotic events.

Induction of Apoptosis

Prolonged cell cycle arrest or the direct inhibition of survival-promoting kinases can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase cascades.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

CDK Inhibition Assay (In Vitro Kinase Assay)

This assay quantifies the ability of this compound to inhibit the activity of a specific CDK-cyclin complex.

1. Reagents and Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)

-

Specific peptide substrate for the CDK

-

³²P-ATP or a fluorescence-based kinase assay kit

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., MOPS, MgCl₂, ATP)

-

Phosphocellulose paper or microplate reader

2. Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, add the CDK/cyclin complex, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (containing ³²P-ATP for radiometric assays).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate. For radiometric assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

2. Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a valuable research tool for studying the roles of CDKs in cell cycle control and apoptosis. Its potent inhibitory activity against key mitotic kinases makes it a subject of ongoing investigation for its potential as an anticancer agent. Further research is warranted to fully elucidate its selectivity profile and to explore its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working with this and other CDK inhibitors.

The Discovery and Synthesis of N9-Isopropylolomoucine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and mechanism of action of N9-Isopropylolomoucine, a notable purine-based inhibitor of cyclin-dependent kinases.

This compound has emerged as a significant tool in cell cycle research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery as part of a broader search for specific cyclin-dependent kinase (CDK) inhibitors, a detailed protocol for its chemical synthesis, and an examination of its biological activity. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible formats and visualizing complex biological and chemical workflows.

Discovery and Structure-Activity Relationship

This compound, chemically known as 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, was identified during a systematic investigation of N9-substituted analogs of the cytokinin-derived compound, olomoucine (B1683950). The initial discovery of olomoucine as a potent inhibitor of CDKs spurred further research into the structure-activity relationships (SAR) of purine (B94841) derivatives.

The foundational study by Veselý et al. in 1994 laid the groundwork by screening a library of purine analogs against various protein kinases. This work revealed that substitutions at the N9 position of the purine ring could significantly influence inhibitory potency and selectivity. This compound was synthesized and evaluated as part of this effort to probe the steric and electronic requirements of the ATP-binding pocket of CDKs. The isopropyl group at the N9 position was found to be a favorable substitution, contributing to the compound's inhibitory activity against key cell cycle kinases.

Quantitative Biological Data

The inhibitory activity of this compound and its parent compound, olomoucine, against a panel of cyclin-dependent kinases and other protein kinases is summarized below. The data is extracted from the seminal 1994 publication by Veselý et al. in the European Journal of Biochemistry.

| Kinase Target | This compound (IC50 in µM) | Olomoucine (IC50 in µM) |

| p34cdc2/cyclin B | 7 | 7 |

| p33cdk2/cyclin A | 7 | 7 |

| p33cdk2/cyclin E | Not Reported | 7 |

| p33cdk5/p35 | 3.5 | 3 |

| ERK1/MAP-kinase | 25 | 25 |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from the general method described by Havlíček et al. in the Journal of Medicinal Chemistry (1997). This multi-step synthesis involves the sequential substitution of a purine scaffold.

Step 1: Synthesis of 2,6-dichloro-9-isopropylpurine

-

To a solution of 2,6-dichloropurine (B15474) (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add 2-iodopropane (B156323) (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,6-dichloro-9-isopropylpurine.

Step 2: Synthesis of 6-benzylamino-2-chloro-9-isopropylpurine

-

Dissolve 2,6-dichloro-9-isopropylpurine (1.0 eq) in ethanol.

-

Add benzylamine (B48309) (1.1 eq) and triethylamine (B128534) (1.5 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 6-benzylamino-2-chloro-9-isopropylpurine.

Step 3: Synthesis of this compound (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine)

-

To a solution of 6-benzylamino-2-chloro-9-isopropylpurine (1.0 eq) in n-butanol, add ethanolamine (B43304) (3.0 eq).

-

Heat the mixture at 120°C for 12 hours in a sealed tube.

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

CDK Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against CDK1/Cyclin B, based on the methodology described by Veselý et al. (1994).

-

Kinase Reaction Buffer Preparation: Prepare a buffer containing Tris-HCl (pH 7.4), MgCl2, and DTT.

-

Assay Components:

-

Recombinant human CDK1/Cyclin B complex.

-

Histone H1 as a substrate.

-

[γ-³²P]ATP.

-

Varying concentrations of this compound dissolved in DMSO.

-

-

Reaction Initiation: In a microcentrifuge tube, combine the kinase, histone H1, and this compound in the reaction buffer.

-

Incubation: Pre-incubate the mixture for 10 minutes at 30°C.

-

Start Reaction: Add [γ-³²P]ATP to initiate the phosphorylation reaction.

-

Reaction Termination: After 10 minutes, stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated histone H1 by autoradiography.

-

Quantify the radioactivity in the histone H1 bands to determine the extent of inhibition at each compound concentration.

-

-

IC50 Determination: Calculate the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its evaluation.

Caption: CDK1/Cyclin B signaling pathway and the inhibitory action of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

N9-Isopropylolomoucine: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine, a synthetic purine (B94841) analogue, has emerged as a significant inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key CDKs, and its effects on cellular processes such as cell cycle progression and apoptosis. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside visualizations of the pertinent signaling pathways, to facilitate further research and drug development efforts.

Introduction

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in orchestrating the eukaryotic cell cycle. Their sequential activation, through binding with their regulatory cyclin partners, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound is a second-generation derivative of olomoucine (B1683950), one of the first identified CDK inhibitors. The addition of an isopropyl group at the N9 position of the purine ring enhances its potency and selectivity compared to the parent compound. This guide serves as a technical resource, consolidating key data and methodologies for researchers working with this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-((6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl)amino)ethan-1-ol |

| Molecular Formula | C₁₇H₂₂N₆O |

| Molecular Weight | 326.40 g/mol |

| CAS Number | 158982-15-1 |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDKs. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. The primary targets of this compound and its parent compound, olomoucine, include CDK1/cyclin B, CDK2, and CDK5.[1][2] By inhibiting these kinases, this compound effectively halts the cell cycle at various checkpoints, primarily the G1/S and G2/M transitions.

Quantitative Data

In Vitro Kinase Inhibitory Activity

While specific IC50 values for this compound are not widely published in comprehensive panels, the inhibitory activities of its parent compound, olomoucine, and a closely related derivative, olomoucine II, provide valuable context for its expected potency and selectivity.

| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p35 | CDK7/cyclin H | CDK9/cyclin T | ERK1/p44 MAPK |

| Olomoucine | 7 µM[2] | 7 µM | 7 µM[2] | >100 µM | 3 µM[2] | - | - | 25 µM |

| Olomoucine II | 7.6 µM[3] | - | 0.1 µM[3] | 19.8 µM[3] | - | 0.45 µM[3] | 0.06 µM[3] | >100 µM |

Note: The table presents IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects

Treatment of cancer cell lines with olomoucine derivatives has been shown to induce cell cycle arrest and apoptosis.

| Cell Line | Effect | Concentration | Reference |

| RAW264.7 | Arrested cell proliferation | 75 µM (Olomoucine) | [1] |

| HL-60 | Induction of apoptosis, G2 phase arrest | Higher doses (Olomoucine) | [4] |

| HeLa | G2 phase arrest | Higher doses (Olomoucine) | [4] |

| MR65 (NSCLC) | G1/S and G2/M arrest, apoptosis | 200 µM (Olomoucine) | [5] |

| CHP-212 (Neuroblastoma) | G1/S and G2/M arrest, apoptosis | 200 µM (Olomoucine) | [5] |

Signaling Pathways

Cell Cycle Regulation

This compound's primary mechanism involves the direct inhibition of CDKs, leading to the arrest of the cell cycle. A key downstream effector of CDK4/6 and CDK2 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. CDK-mediated phosphorylation of Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, this compound maintains Rb in its active, hypophosphorylated state, thus blocking the G1/S transition. Inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2/M arrest.

NF-κB Signaling Pathway

Olomoucine and its derivatives have been shown to reduce inflammatory responses by down-regulating the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Olomoucine has been observed to reduce the expression of the p65 subunit of NF-κB.[1]

Experimental Protocols

In Vitro CDK Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific CDK/cyclin complex.

Materials:

-

Purified recombinant CDK/cyclin complex (e.g., CDK1/cyclin B)

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a multi-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the CDK/cyclin enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add more binding buffer to each sample.

-

Analyze the stained cells promptly by flow cytometry.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

This compound is a potent inhibitor of cyclin-dependent kinases with significant potential in cancer research and drug development. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on inflammatory signaling pathways, makes it a valuable tool for studying these fundamental cellular processes. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the therapeutic applications of this compound and related compounds. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

N9-Isopropylolomoucine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine is a synthetic purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for relevant assays are provided, and the putative signaling pathways affected by this compound are visualized. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and inflammation, as well as for professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, is a second-generation CDK inhibitor derived from the parent compound olomoucine. The introduction of an isopropyl group at the N9 position of the purine ring generally enhances the inhibitory activity against specific CDKs compared to olomoucine.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 158982-15-1 | [1][2] |

| Molecular Formula | C₁₇H₂₂N₆O | [1] |

| Molecular Weight | 326.40 g/mol | [1] |

| IUPAC Name | 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | [1] |

| Synonyms | 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Temperature | -20°C | [3] |

| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCO)nc12 | [3] |

| InChI Key | WHDJEAZLMYPLGL-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of cyclin-dependent kinases, a family of serine/threonine kinases crucial for cell cycle regulation, transcription, and neuronal functions. By binding to the ATP-binding pocket of CDKs, this compound prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and potentially inducing apoptosis in rapidly dividing cells.

Inhibition of Cyclin-Dependent Kinases

The primary targets of this compound are mitotic CDKs, particularly CDK1/cyclin B and the neuron-specific CDK5/p35 complex.[2][4] The inhibitory potency of this compound against a panel of kinases, as determined in the foundational study by Veselý et al. (1994), is summarized below.

Table 2: Inhibitory Activity of this compound against Various Kinases

| Kinase | IC₅₀ (µM) |

| CDK1/cyclin B | 3.5 |

| CDK2/cyclin A | 7 |

| CDK2/cyclin E | 7 |

| CDK5/p35 | 3 |

| ERK1/MAPK | 25 |

| CDK4/cyclin D1 | >100 |

| CDK6/cyclin D3 | >100 |

Data extracted from Veselý J, et al. Eur J Biochem. 1994.

The data indicates that this compound is a selective inhibitor of CDK1, CDK2, and CDK5, with significantly lower potency against CDK4 and CDK6. This selectivity profile suggests its potential as an anti-cancer agent, particularly for tumors with dysregulated CDK1 and CDK2 activity, and as a tool for studying the neurological functions of CDK5.

Signaling Pathways

The inhibition of CDKs by this compound has downstream effects on various cellular signaling pathways, primarily those controlling cell proliferation and survival.

Cell Cycle Regulation

By inhibiting CDK1/cyclin B and CDK2/cyclin A/E, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.

Caption: Inhibition of CDK1 and CDK2 by this compound blocks cell cycle progression.

Putative Inhibition of the NF-κB Signaling Pathway

While direct evidence for this compound is pending, other CDK inhibitors have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It is plausible that this compound shares this activity.

References

N9-Isopropylolomoucine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N9-Isopropylolomoucine, a potent inhibitor of cyclin-dependent kinases. It includes key chemical and physical properties, detailed biochemical data, experimental protocols, and a visualization of its primary signaling pathway.

Core Compound Information

This compound is a purine (B94841) derivative and a second-generation analogue of olomoucine, designed for increased potency and selectivity as a cyclin-dependent kinase (CDK) inhibitor.

| Property | Value | Reference |

| CAS Number | 158982-15-1 | |

| Molecular Weight | 326.40 g/mol | [1] |

| Molecular Formula | C₁₇H₂₂N₆O | [1] |

| Synonyms | 2-(2′-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine |

Biochemical Activity and Selectivity

This compound is recognized primarily as an inhibitor of CDK1/cyclin B and CDK5/p35.[1] Its mechanism of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates. This inhibition of mitotic CDKs leads to a cell cycle arrest at the G2/M phase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize compounds like this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ADP produced during the kinase reaction, which is then converted into a luminescent signal. The signal intensity is directly proportional to kinase activity.

Materials:

-

Purified CDK1/Cyclin B1 enzyme

-

Histone H1 (as substrate)

-

This compound (test inhibitor)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control to the wells of the plate.

-

Add 10 µL of a solution containing the CDK1/Cyclin B1 enzyme and Histone H1 substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

ADP Detection:

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HeLa or A549).

Materials:

-

HeLa or other suitable cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the inhibitor's effect.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the induction of G2/M cell cycle arrest through the inhibition of CDK1/Cyclin B1. This complex is a key regulator of the G2 to M phase transition.

References

An In-depth Technical Guide to the Solubility and Stability of N9-Isopropylolomoucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N9-Isopropylolomoucine, a potent cyclin-dependent kinase (CDK) inhibitor. Understanding these fundamental physicochemical properties is critical for the successful design and execution of preclinical and clinical studies, ensuring accurate and reproducible results in drug discovery and development. This document outlines solubility data in various solvents, details on stability under different conditions, and standardized experimental protocols for characterization.

Physicochemical Properties of this compound

This compound (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine) is a second-generation derivative of olomoucine, exhibiting increased potency and selectivity as a CDK inhibitor. Its chemical structure, featuring a purine (B94841) core with bulky hydrophobic substituents, dictates its solubility and stability characteristics.

Chemical Structure:

-

IUPAC Name: 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol

-

Molecular Formula: C₁₇H₂₂N₆O

-

Molecular Weight: 326.40 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies. Due to its predominantly hydrophobic nature, it exhibits poor aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that while data in DMSO is readily available from commercial suppliers, quantitative data in other common laboratory solvents is not extensively published. The data for ethanol, methanol, water, and PBS are therefore presented as estimations based on the behavior of structurally similar purine analogues and general principles of solubility. Researchers are strongly encouraged to determine the empirical solubility in their specific experimental systems.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50[1] | 153.19[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] |

| Ethanol | Room Temperature | < 1 | < 3 | Estimated; expected to be sparingly soluble. |

| Methanol | Room Temperature | < 1 | < 3 | Estimated; expected to be sparingly soluble. |

| Water | Room Temperature | < 0.1 | < 0.3 | Estimated; practically insoluble. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Room Temperature | < 0.1 | < 0.3 | Estimated; practically insoluble. |

Stability Profile

The stability of this compound in both solid and solution form is crucial for ensuring the integrity and potency of the compound throughout its lifecycle, from storage to experimental use.

Storage and Long-Term Stability

The following table outlines the recommended storage conditions and expected long-term stability of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |

| Solid (Powder) | 4°C | 2 years | For shorter-term storage. |

| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| In DMSO | -20°C | 1 month | For short-term working stocks. |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not publicly available, the following sections outline the expected degradation pathways based on the chemistry of purine analogues and provide a general protocol for conducting such studies.

Expected Degradation Pathways:

-

Hydrolysis: The purine ring system can be susceptible to cleavage under harsh acidic or basic conditions. The ether linkage in the side chain is also a potential site for hydrolysis.

-

Oxidation: The electron-rich purine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a saturated solution of a given solvent.

Materials:

-

This compound (solid powder)

-

Solvents of interest (e.g., DMSO, ethanol, water, PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Perform the experiment in triplicate.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate this compound from its potential degradation products. The following method is a starting point based on methods used for the related compound, roscovitine, and should be optimized and validated for this compound.

Chromatographic Conditions (starting point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).

-

Gradient Program:

-

0-5 min: 20% Acetonitrile

-

5-20 min: 20% to 80% Acetonitrile (linear gradient)

-

20-25 min: 80% Acetonitrile

-

25-30 min: Re-equilibration to 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 292 nm (based on the UV absorbance maximum of similar purine analogues)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

Visualizations

Signaling Pathway

This compound primarily exerts its biological effects by inhibiting cyclin-dependent kinases, key regulators of the cell cycle. A major target is the CDK1/Cyclin B complex, which is essential for the G2/M transition and entry into mitosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the solubility and stability of a compound like this compound.

References

In Vitro Kinase Screening of N9-Isopropylolomoucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). As critical regulators of the cell cycle, CDKs represent a significant target class for anti-cancer drug discovery. This technical guide provides an in-depth overview of the in vitro kinase screening of this compound, including its inhibitory profile against key kinases, detailed experimental protocols for kinase activity and cell cycle analysis, and a visualization of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Kinase Inhibition Profile of this compound and Related Compounds

| Kinase Target | IC50 (µM) | Compound |

| CDC2/Cyclin B | 7 | Olomoucine[1][2] |

| CDK2/Cyclin A | 7 | Olomoucine[1][2] |

| CDK2/Cyclin E | 7 | Olomoucine[1][2] |

| CDK5/p35 | 3 | Olomoucine[1][2] |

| ERK1/p44 MAP Kinase | 25 | Olomoucine[1][2] |

Table 1: In vitro inhibitory activity of Olomoucine against various protein kinases. Data is presented as IC50 values.

Experimental Protocols

In Vitro CDK1/Cyclin B Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the CDK1/Cyclin B complex. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

CDK substrate peptide (e.g., a peptide derived from Histone H1)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[3]

-

96-well plates

-

Detection reagent (e.g., Kinase-Glo® MAX)[4]

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of this compound in the kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the CDK1/Cyclin B1 enzyme and the substrate peptide to the desired concentrations in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

This compound at various concentrations (or vehicle control)

-

CDK1/Cyclin B1 enzyme

-

Substrate peptide

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[4]

-

Detection: Stop the reaction and measure the remaining ATP levels by adding a detection reagent such as Kinase-Glo® MAX.[4] The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[5][6]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[5][7] Incubate the cells on ice for at least 2 hours or overnight at 4°C.[5][7]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for in vitro kinase screening and the signaling pathway affected by this compound.

Conclusion

This compound is a potent inhibitor of cyclin-dependent kinases, with a primary target of CDK1/Cyclin B. The provided protocols for in vitro kinase assays and cell cycle analysis offer a robust framework for the preclinical evaluation of this compound. The inhibition of CDK1 by this compound disrupts the G2/M transition of the cell cycle, leading to cell cycle arrest, which underscores its potential as an anti-cancer therapeutic agent. Further comprehensive kinase profiling is necessary to fully elucidate its selectivity and potential off-target effects, which will be crucial for its continued development as a drug candidate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Early Preclinical Studies of N9-Isopropylolomoucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data specifically for N9-Isopropylolomoucine is limited. This guide summarizes the core preclinical findings for its parent compound, olomoucine (B1683950), and its closely related derivative, roscovitine (B1683857), to infer the likely therapeutic profile of this compound as a cyclin-dependent kinase (CDK) inhibitor.

Executive Summary

This compound belongs to the olomoucine family of purine (B94841) derivatives, which are potent inhibitors of cyclin-dependent kinases (CDKs). As a mitotic CDK inhibitor, its primary target is the Cyclin B1/CDK1 complex.[1] By targeting this key regulator of the G2/M transition in the cell cycle, this compound and its analogues induce cell cycle arrest and subsequently trigger apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and detailed protocols relevant to the preclinical evaluation of this class of compounds.

Mechanism of Action: CDK Inhibition

This compound, like other olomoucine derivatives, functions as an ATP-competitive inhibitor of CDKs. The binding of these inhibitors to the ATP-binding pocket of CDKs prevents the phosphorylation of substrate proteins that are essential for cell cycle progression. The primary targets are CDK1 and CDK2, leading to arrests at the G2/M and G1/S phases of the cell cycle, respectively.

Figure 1: this compound's primary mechanism of action.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of olomoucine and roscovitine against various CDKs and cancer cell lines. This data provides a benchmark for the expected potency of this compound.

Table 1: In Vitro Kinase Inhibition

| Compound | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) |

| Olomoucine | 7 µM | 7 µM | - |

| Roscovitine | 0.7 µM | 0.7 µM | - |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Average IC50 (NCI-60 Panel) |

| Olomoucine | 60.3 µM |

| Roscovitine | 16 µM |

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

This protocol details the methodology to assess the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line (e.g., A549 human lung adenocarcinoma)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Figure 2: Workflow for cell cycle analysis.

Apoptosis Assay using Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

This compound

-

Cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvest: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.

Signaling Pathways

Inhibition of CDK1/CDK2 by this compound initiates a cascade of events leading to apoptosis. A key event is the sustained induction of the p21 protein, a CDK inhibitor, which further reinforces the cell cycle arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway.

Figure 3: Simplified signaling cascade post-CDK inhibition.

Conclusion

This compound, as a member of the olomoucine family of CDK inhibitors, holds promise as an anticancer agent. Its primary mechanism of inducing cell cycle arrest and apoptosis through the inhibition of key CDKs is well-established for its analogues. The provided protocols offer a robust framework for the preclinical evaluation of this compound to confirm and quantify its therapeutic potential. Further studies are warranted to elucidate its specific activity profile and advance its development.

References

The Binding of N9-Isopropylolomoucine to CDK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Data of Related Purine (B94841) Inhibitors

To contextualize the affinity of N9-Isopropylolomoucine for CDK2, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its structural analogs, olomoucine (B1683950) and roscovitine (B1683857), against CDK2 and other relevant kinases. This data provides a benchmark for the expected potency of this compound.

| Compound | Target | IC50 (µM) |

| Olomoucine | CDK2/cyclin A | 7 |

| Olomoucine | CDK2/cyclin E | 7 |

| Roscovitine | CDK2 | 0.1 |

The Binding Mode of Purine-Based Inhibitors to CDK2

The binding mode of this compound to the ATP-binding pocket of CDK2 can be inferred from the crystal structures of CDK2 in complex with olomoucine and roscovitine. These inhibitors act as ATP-competitive inhibitors, occupying the adenine-binding pocket.

The key interactions stabilizing the binding of these purine analogs, and likely this compound, include:

-

Hinge Region Interactions: The purine scaffold forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region of the kinase, specifically with the main chain amine and carbonyl of Leu83 . This interaction is a hallmark of ATP-competitive kinase inhibitors.

-

Hydrophobic Interactions: The purine ring and its substituents are engaged in van der Waals interactions with several hydrophobic residues within the ATP-binding pocket. These include Ile10 , Val18 , Ala31 , Val64 , Phe80 (the gatekeeper residue), and Leu134 . The N9-isopropyl group of this compound is expected to enhance these hydrophobic interactions, particularly with the gatekeeper residue Phe80.

-

Additional Hydrogen Bonds: Depending on the specific substitutions on the purine ring, additional hydrogen bonds can be formed with other residues in the active site. For instance, the hydroxyl group present on the side chain of roscovitine forms a hydrogen bond with the side chain of Asp145 .

The overall binding mode positions the inhibitor in a manner that prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of CDK2.

Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the binding of this compound to CDK2.

CDK2 Kinase Assay

This protocol is designed to measure the enzymatic activity of CDK2 and assess the inhibitory potential of compounds like this compound.

Workflow for CDK2 Kinase Assay

Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

This compound

-

Stop solution (e.g., 50 mM EDTA)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the CDK2/Cyclin E enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of CDK2-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of CDK2 in complex with an inhibitor like this compound.

Workflow for Protein-Ligand X-ray Crystallography

N9-Isopropylolomoucine's effect on cell cycle progression

An In-Depth Technical Guide to N9-Isopropylolomoucine's Effect on Cell Cycle Progression

Executive Summary

This compound is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as competitive inhibitors of Cyclin-Dependent Kinases (CDKs). Specifically, this compound is identified as a mitotic CDK inhibitor that targets the CDK1/Cyclin B complex, a crucial regulator of the G2/M transition in the cell cycle.[1][2] This targeted action leads to a cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation.

While comprehensive quantitative data for this compound is not widely available in peer-reviewed literature, extensive data exists for its parent compound, olomoucine, and the related analog, olomoucine II. This guide leverages this available data to provide a robust profile of the compound's expected mechanism of action, presents detailed protocols for its characterization, and illustrates the key cellular pathways and experimental workflows.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The progression of the eukaryotic cell cycle is orchestrated by a family of serine/threonine kinases known as CDKs. The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins. Different CDK/cyclin complexes are active during specific phases of the cell cycle, and their sequential activation ensures the orderly transition from one phase to the next.

This compound, like other olomoucine analogs, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket on the CDK catalytic subunit, preventing the phosphorylation of key substrates required for cell cycle progression.[3][4] The primary target of this compound is the CDK1/Cyclin B complex, which is essential for entry into mitosis. Inhibition of this complex prevents the phosphorylation of proteins involved in chromatin condensation, nuclear envelope breakdown, and spindle formation, resulting in a G2/M phase arrest.[1][5]

Signaling Pathway: G2/M Transition Control

The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and the inhibitory action of this compound.

Quantitative Kinase Inhibition Profile

Table 1: Inhibitory Activity of Olomoucine

| Kinase Target | IC50 (µM) | Citation(s) |

| CDK1/Cyclin B (cdc2) | 7 | [4][6] |

| CDK2/Cyclin A | 7 | [4][6] |

| CDK2/Cyclin E | 7 | [4][6] |

| CDK5/p35 | 3 | [4][6] |

| ERK1/p44 MAP Kinase | 25 | [4][6] |

Table 2: Inhibitory Activity of Olomoucine II

| Kinase Target | IC50 (µM) | Citation(s) |

| CDK9/Cyclin T | 0.06 | [7] |

| CDK2/Cyclin E | 0.1 | [7] |

| CDK7/Cyclin H | 0.45 | [7] |

| CDK1/Cyclin B | 7.6 | [7] |

| CDK4/Cyclin D1 | 19.8 | [7] |

Effect on Cell Cycle Progression

Treatment of cancer cell lines with olomoucine-family compounds typically results in a dose-dependent arrest at specific cell cycle checkpoints.[5][8] Given that this compound targets the CDK1/Cyclin B complex, its primary effect is the induction of a G2/M arrest. While specific quantitative data showing the percentage of cells in each phase post-treatment with this compound is lacking, studies on the parent compound confirm this mechanism. For example, olomoucine has been shown to retard the G2 phase transit and can induce G2 arrest, particularly when combined with other agents like gamma-irradiation.[8][9]

Experimental Protocols

The following are detailed methodologies for characterizing the activity of this compound.

Protocol 4.1: In Vitro CDK Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems and is suitable for determining the IC50 value of an inhibitor against a specific CDK/cyclin complex.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 2x reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).

-

ATP Solution: Prepare an ATP solution at a concentration appropriate for the kinase (typically near its Km value, e.g., 50 µM).

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Enzyme/Substrate: Dilute the active CDK1/Cyclin B enzyme and a suitable substrate (e.g., Histone H1) in the 2x kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 10 µL of the Kinase/Substrate mix to all wells.

-

Add 10 µL of the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to prepare cells treated with this compound for cell cycle analysis using propidium (B1200493) iodide (PI) staining.

Workflow Diagram:

Methodology:

-

Cell Treatment:

-

Seed a human cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a DMSO vehicle control.

-

Incubate for a full cell cycle period (e.g., 24 hours).

-

-

Sample Preparation:

-

Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 5 mL of cold phosphate-buffered saline (PBS). Centrifuge again.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.

-

Incubate on ice for at least 30 minutes (or store at 4°C for up to several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

-

Wash the pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2-A or PE-A).

-

-

Data Analysis:

-

Gate on the single-cell population to exclude doublets.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a specific inhibitor of the mitotic CDK1/Cyclin B complex. Based on the robust data from its parent compound, olomoucine, it is expected to be a potent inducer of G2/M cell cycle arrest. This technical guide provides the foundational knowledge of its mechanism of action, relevant quantitative data from closely related analogs, and detailed experimental protocols necessary for its further investigation. The provided workflows and methodologies will enable researchers to precisely characterize its inhibitory potency and its cellular effects, facilitating its evaluation in drug development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Olomoucine II, CDK/cyclin Inhibitor - CD BioSciences [celluars.com]

- 8. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Optimal Working Concentration of N9-Isopropylolomoucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases (CDKs), with notable specificity towards the mitotic cyclin B1/CDK1 complex. This complex is a key regulator of the G2/M transition and mitotic progression in the cell cycle. Inhibition of CDK1 activity by this compound leads to cell cycle arrest and can induce apoptosis in rapidly proliferating cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.